METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Overview
Description
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE typically involves multiple steps, including the formation of the benzo[h]isoquinoline core, introduction of the trifluoromethyl and cyano groups, and the final esterification to form the furoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyano group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl benzo[h]isoquinolines and cyano-substituted furoates.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3S/c1-29-21(28)17-9-7-13(30-17)11-31-20-16(10-26)15-8-6-12-4-2-3-5-14(12)18(15)19(27-20)22(23,24)25/h2-5,7,9H,6,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTJMMXZDLJREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=C3C(=C2C#N)CCC4=CC=CC=C43)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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